molecular formula C19H24N6O B5861277 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B5861277
M. Wt: 352.4 g/mol
InChI Key: YFEQTYRSKUTDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methylbenzyl group and at position 4 with a piperazine ring. The piperazine is further modified with an ethanol moiety at its terminal nitrogen. This structure is characteristic of kinase inhibitors or GPCR-targeting agents, where the pyrazolopyrimidine scaffold often serves as a hinge-binding motif .

Properties

IUPAC Name

2-[4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-15-2-4-16(5-3-15)13-25-19-17(12-22-25)18(20-14-21-19)24-8-6-23(7-9-24)10-11-26/h2-5,12,14,26H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEQTYRSKUTDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in inhibiting tumor cell proliferation.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibitory activity against various cancer cell lines. For instance, a derivative similar to the compound of interest showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
  • Mechanism of Action : Flow cytometric analysis indicated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations, suggesting a potential mechanism for their anticancer effects .

Neuropharmacological Applications

The structure of 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol suggests potential applications in neuropharmacology.

Research Insights

  • Cognitive Enhancement : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidine may modulate neurotransmitter systems, potentially enhancing cognitive functions and memory .
  • Neuroprotective Effects : Some compounds within this class have been explored for neuroprotective properties against neurodegenerative diseases, indicating their utility in developing treatments for conditions like Alzheimer's disease .

Biochemical Probes and Chemical Biology

The unique structure of this compound allows it to serve as a biochemical probe in various cellular processes.

Applications in Research

  • Target Identification : The compound can be utilized to explore interactions with specific enzymes or receptors involved in disease pathways. This can lead to the identification of novel therapeutic targets .
  • Synthesis of Complex Molecules : As a versatile building block in organic synthesis, this compound can facilitate the development of more complex molecules with tailored biological activities .

Data Table: Summary of Applications

Application AreaFindings/Insights
Antitumor ActivitySignificant inhibition of A549 cells (IC50 = 2.24 µM) compared to doxorubicin.
NeuropharmacologyPotential cognitive enhancement and neuroprotective effects against degeneration.
Biochemical ProbesUseful for target identification and synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

  • 1-(4-Methylbenzyl) vs. 1-(4-Chlorobenzyl): The compound 1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine () replaces the methyl group with chlorine. Chlorine increases lipophilicity (ClogP ~3.5 vs. This substitution may also alter metabolic stability due to differences in cytochrome P450 interactions .
  • Amino vs. Alkyl Substituents: The compound 2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol () introduces a dimethylphenyl amino group. This modification could enhance target affinity through π-π stacking or hydrogen bonding but may increase molecular weight (MW = 400.48 g/mol vs. ~380 g/mol for the target compound), impacting pharmacokinetics .

Piperazine Ring Modifications

  • Ethanol vs. Benzhydryl Groups: 4-(4-Benzhydryl-piperazin-1-yl)-1-(4-methyl-benzyl)-1H-pyrazolo[3,4-d]pyrimidine () substitutes ethanol with a diphenylmethyl group. The benzhydryl moiety drastically increases steric bulk (MW = 529.6 g/mol) and lipophilicity, likely reducing solubility but improving protein binding efficiency .
  • Morpholine vs. Piperazine: 1-(4-Methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine () replaces the piperazine-ethanol group with morpholine. -4.1 for piperazine derivatives) .

Heterocyclic Additions and Linker Variations

  • Thiazolo[3,2-a]Pyrimidinone Derivatives: Compounds like 6-substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () incorporate fused thiazole rings.
  • Sulfanyl and Trifluoromethoxy Groups :
    2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide () introduces sulfanyl and trifluoromethoxy groups. The electron-withdrawing trifluoromethoxy group (σm = 0.43) may stabilize the molecule against oxidative metabolism, extending half-life .

Key Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound MW (g/mol) ClogP logS Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~380 2.8 -3.8 2 6
1-(4-Chlorobenzyl) Analog () 529.6 3.5 -4.5 1 5
Benzhydryl Derivative () 529.6 4.2 -5.1 0 5
Morpholine Analog () 317.37 2.1 -3.2 1 6

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of pyrazolopyrimidine precursors with substituted piperazines .
  • Structure-Activity Relationship (SAR): The 4-methylbenzyl group balances lipophilicity and metabolic stability compared to halogenated analogs . The ethanol moiety on piperazine optimizes solubility without sacrificing binding affinity, as seen in and .
  • Pharmacokinetic Optimization : Analogs with trifluoromethoxy or morpholine groups () highlight trade-offs between solubility, metabolic stability, and target engagement .

Biological Activity

The compound 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol represents a significant area of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine moiety and a pyrazolo[3,4-d]pyrimidine core, which has been associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6C_{21}H_{22}N_{6} with a molecular weight of approximately 358.4 g/mol. The IUPAC name is 1-methyl-4-N-(2-methylphenyl)-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine . The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H22N6
Molecular Weight358.4 g/mol
IUPAC Name1-methyl-4-N-(2-methylphenyl)-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
InChI KeyLJMMAPKCYZCMAE-UHFFFAOYSA-N

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antitumor properties. A study highlighted the synthesis of new derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). These compounds demonstrated significant apoptotic activity and were effective in arresting the cell cycle at the S and G2/M phases, leading to an increased BAX/Bcl-2 ratio by 8.8-fold, suggesting a mechanism for inducing apoptosis in cancer cells .

The biological activity of This compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The compound may modulate these targets' activities, leading to various biological effects including anti-proliferative actions against tumor cells .

Anxiolytic and Antidepressant Potential

Another area of interest is the compound's potential anxiolytic and antidepressant effects. A related study on similar compounds indicated that they interact with the serotonergic system and the benzodiazepine site of the GABAA receptor . This interaction suggests that the compound may offer therapeutic benefits for mental health disorders by modulating neurotransmitter systems.

Table: Summary of Biological Activities

Activity TypeFindings
AntitumorInduces apoptosis; arrests cell cycle at S and G2/M phases; increases BAX/Bcl-2 ratio .
AnxiolyticModulates serotonergic system; interacts with GABAA receptor .
Other Potential UsesExplored for anti-inflammatory properties and as biochemical probes in cellular processes .

Detailed Research Findings

  • Antitumor Efficacy : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor cell growth. The results showed that these compounds could effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinities of these compounds towards EGFR variants (WT and T790M), providing insights into their potential as targeted therapies for cancers driven by EGFR mutations .
  • Pharmacological Evaluation : The pharmacological evaluation of related compounds has demonstrated their potential for treating anxiety disorders through their action on multiple pharmacological targets, suggesting a multifaceted approach to therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.